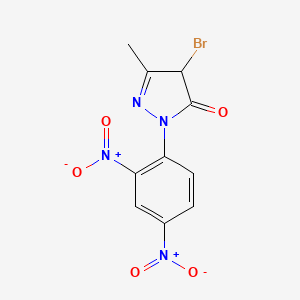
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a bromine atom, a dinitrophenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-3H-pyrazol-3-one followed by the nitration of the resulting compound to introduce the dinitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions vary but often include derivatives with modified functional groups that can be further utilized in various applications.
科学的研究の応用
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2,4-dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 2-(2,4-Dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 4-Bromo-5-methyl-3H-pyrazol-3-one
Uniqueness
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and dinitrophenyl groups makes it particularly versatile for various chemical reactions and applications.
特性
CAS番号 |
89862-32-8 |
|---|---|
分子式 |
C10H7BrN4O5 |
分子量 |
343.09 g/mol |
IUPAC名 |
4-bromo-2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7BrN4O5/c1-5-9(11)10(16)13(12-5)7-3-2-6(14(17)18)4-8(7)15(19)20/h2-4,9H,1H3 |
InChIキー |
KDPYCIHRULRLTC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















